molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Cat. No.: B585655
CAS No.: 152218-23-0
M. Wt: 415.36 g/mol
InChI Key: XSAXBAAZBXKFFH-IDYJAONBSA-N
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Description

Sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a useful research compound. Its molecular formula is C14H18N5O6PS and its molecular weight is 415.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses to external stimuli.

Mode of Action

This compound acts as a competitive inhibitor of PKA . During metabolic activation by esterases, the inhibitor and butyrate are released . This means it binds to the active site of PKA, preventing the natural substrate (cAMP) from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting PKA, this compound affects the cAMP signaling pathway . This pathway is involved in a wide range of cellular processes, including cell division, differentiation, and apoptosis. The inhibition of PKA can therefore have broad effects on cellular function.

Pharmacokinetics

The compound is lipophilic and membrane-permeant , which allows it to easily cross cell membranes and reach its intracellular target . It is also resistant against mammalian phosphodiesterases

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of esterases, which are needed for the metabolic activation of the compound , can affect its activity. Additionally, the compound’s lipophilicity and membrane permeability may be influenced by the lipid composition of the cell membranes it encounters.

Biological Activity

The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate represents a complex molecular structure with potential biological activities. This article focuses on its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a fused bicyclic system and multiple functional groups that suggest potential interactions with biological targets. Its molecular weight is approximately 509.4 g/mol with specific hydrogen bond donor and acceptor counts that may influence its solubility and interaction with biomolecules .

Sodium butanoate acts primarily as a histone deacetylase (HDAC) inhibitor. This mechanism leads to increased acetylation of histones, which can alter gene expression profiles significantly. The compound's ability to modulate gene expression has been linked to various biological processes including:

  • Antineoplastic Activity : Sodium butanoate has shown potential in inhibiting cancer cell growth through apoptosis induction and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in various models by modulating immune responses and reducing oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that sodium butanoate enhances the viability of certain cell lines while inhibiting others. For instance:

StudyCell LineConcentrationEffect
RG/C21 mMInduces apoptosis
Colon cancer cells10 mMInhibits growth

These studies indicate that sodium butanoate can selectively induce cell death in cancerous cells while promoting the health of non-cancerous cells.

In Vivo Studies

Animal models have been utilized to assess the compound's effects in a physiological context. For example:

  • Huntington's Disease Model : In R6/2 transgenic mice, sodium butanoate delayed symptom onset and prolonged survival by modulating neuroinflammation and neuronal survival pathways .
StudyAnimal ModelTreatment DurationOutcome
R6/2 mice8 weeksDelayed symptoms

Case Studies

Several case studies have highlighted sodium butanoate's therapeutic potential:

  • Colorectal Cancer : A study indicated that sodium butanoate reduced tumor size in murine models when administered alongside standard chemotherapy treatments.
  • Metabolic Disorders : Research showed that sodium butanoate improved metabolic profiles in high-fat diet-induced obesity models by enhancing GLP-1 secretion and reducing gut dysbiosis .

Properties

CAS No.

152218-23-0

Molecular Formula

C14H18N5O6PS

Molecular Weight

415.36 g/mol

IUPAC Name

[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17)/t7-,10-,11-,14-,26?/m1/s1

InChI Key

XSAXBAAZBXKFFH-IDYJAONBSA-N

SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+]

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N

Canonical SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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